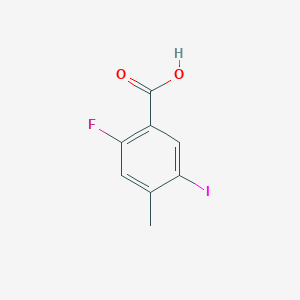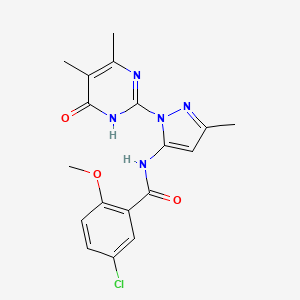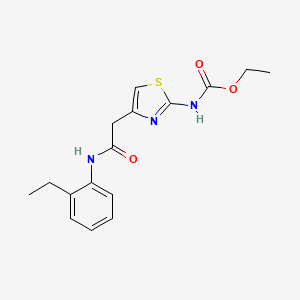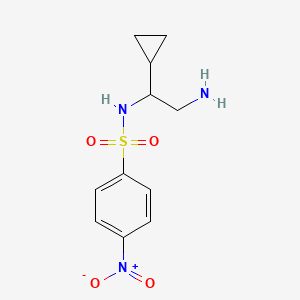
N-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride” is a chemical compound with the linear formula C12H19N2Cl1 . It is provided to early discovery researchers as part of a collection of unique chemicals . It is a solid substance .
Molecular Structure Analysis
The molecular formula of “N-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride” is C12H19N2Cl1 . The average mass is 226.746 Da and the monoisotopic mass is 226.123672 Da .Physical And Chemical Properties Analysis
“N-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride” is a solid substance . The molecular weight is 226.75 .科学的研究の応用
Drug Discovery and Development
The pyrrolidine ring, a core structure in N-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride, is widely used in medicinal chemistry to develop compounds for treating human diseases . The saturated scaffold of pyrrolidine allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage through pseudorotation . This versatility makes it a valuable component in the design of new drugs with diverse biological profiles.
Synthesis of Biologically Active Compounds
The compound’s ability to undergo ring construction from different cyclic or acyclic precursors, as well as functionalization of preformed pyrrolidine rings, such as proline derivatives, is crucial in synthesizing bioactive molecules . These processes are essential in creating compounds with target selectivity, which can lead to the development of new medications for various diseases.
Central Nervous System Diseases
N-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride derivatives have been investigated for their potential in treating central nervous system (CNS) diseases . The pyrrolidine derivatives can influence the activity of enzymes and receptors in the brain, offering therapeutic benefits for conditions like Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders.
Anticancer and Antibacterial Agents
The structural features of pyrrolidine derivatives, including those of N-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride, contribute to their use as anticancer and antibacterial agents . Their ability to interact with various biological targets allows for the development of new treatments that can inhibit the growth of cancer cells or combat bacterial infections.
Anti-inflammatory and Analgesic Agents
Pyrrolidine derivatives are also explored for their anti-inflammatory and analgesic properties . The compound’s framework can be modified to enhance its interaction with inflammatory pathways, potentially leading to new treatments for chronic pain and inflammatory diseases.
Antidiabetic Agents
The pyrrolidine ring is a key feature in the development of antidiabetic agents . By affecting the function of enzymes involved in glucose metabolism, derivatives of N-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride could provide new avenues for managing diabetes and its complications.
Safety and Hazards
This compound is classified under GHS07. The hazard statements include H317 - May cause an allergic skin reaction, and H319 - Causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
特性
IUPAC Name |
N-[(2-methylphenyl)methyl]pyrrolidin-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.ClH/c1-10-4-2-3-5-11(10)8-14-12-6-7-13-9-12;/h2-5,12-14H,6-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKKTYPLOYIOPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC2CCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2779963.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)acetamide](/img/structure/B2779967.png)

![2-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2779969.png)

![N-(3-fluorophenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2779972.png)
![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-7-ethyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2779974.png)
![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2779976.png)
![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2779978.png)


![3-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2779983.png)
